molecular formula C28H38O4 B1232717 Anordrin CAS No. 56470-64-5

Anordrin

Cat. No.: B1232717
CAS No.: 56470-64-5
M. Wt: 438.6 g/mol
InChI Key: NOECSYBNZHIVHW-LKADTRSGSA-N
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Description

Anordrin, also known as 2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate, is a synthetic, steroidal selective estrogen receptor modulator (SERM). It is primarily used in China as an emergency contraceptive. This compound has both weak estrogenic and antiestrogenic activity and is the most commonly used emergency contraceptive in China .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anordrin is synthesized through a series of chemical reactions starting from steroidal precursorsThe reaction conditions typically involve the use of strong bases and protective groups to ensure selective reactions at the desired positions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethynyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the ethynyl groups to ethyl groups, altering the compound’s activity.

    Substitution: this compound can participate in substitution reactions, where functional groups on the steroid backbone are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Anordrin has a wide range of scientific research applications:

Mechanism of Action

Anordrin exerts its effects by binding to estrogen receptors, where it acts as both an agonist and antagonist depending on the tissue type. It does not bind to androgen or progesterone receptors. In animals, this compound has antigonadotropic effects, inhibiting spermatogenesis and causing atrophy of reproductive organs. Its active metabolite, anordiol, has similar but more potent estrogenic activity. The abortifacient effects of this compound are blocked by supplemental estradiol, indicating its action as an antiestrogen .

Comparison with Similar Compounds

    Tamoxifen: Another selective estrogen receptor modulator used in breast cancer treatment. Unlike Anordrin, Tamoxifen is widely used outside China.

    Raloxifene: Used for osteoporosis treatment and breast cancer prevention. It has a different side effect profile compared to this compound.

    Clomiphene: Used to treat infertility in women. It has both estrogenic and antiestrogenic effects similar to this compound.

Uniqueness of this compound: this compound is unique in its dual activity as both an estrogen receptor agonist and antagonist, depending on the tissue. Its primary use as an emergency contraceptive in China and its ability to mitigate side effects of other drugs without altering their efficacy sets it apart from other selective estrogen receptor modulators .

Properties

IUPAC Name

[(2R,3aS,3bS,5aS,6R,8aS,8bR,10aS)-2,6-diethynyl-3a,5a-dimethyl-2-propanoyloxy-1,3,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-6-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O4/c1-7-23(29)31-27(9-3)17-19-11-12-20-21(25(19,5)18-27)13-15-26(6)22(20)14-16-28(26,10-4)32-24(30)8-2/h3-4,19-22H,7-8,11-18H2,1-2,5-6H3/t19-,20+,21-,22-,25-,26-,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOECSYBNZHIVHW-LKADTRSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(CCC2C1(CCC3C2CCC4C3(CC(C4)(C#C)OC(=O)CC)C)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@](C4)(C#C)OC(=O)CC)C)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40872682
Record name Anordrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56470-64-5
Record name Anordrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56470-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anordrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056470645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anordrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANORDRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R25F2A061
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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